2-phenyl-1H-indole-6-carboximidamide

Catalog No.
S13460914
CAS No.
93490-77-8
M.F
C15H13N3
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-phenyl-1H-indole-6-carboximidamide

CAS Number

93490-77-8

Product Name

2-phenyl-1H-indole-6-carboximidamide

IUPAC Name

2-phenyl-1H-indole-6-carboximidamide

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C15H13N3/c16-15(17)12-7-6-11-8-13(18-14(11)9-12)10-4-2-1-3-5-10/h1-9,18H,(H3,16,17)

InChI Key

DFVQESDQJCIAKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=N)N

2-Phenyl-1H-indole-6-carboximidamide (CAS 93490-77-8) is a mono-amidine functionalized indole derivative that serves as a critical structural analog to the ubiquitous bis-amidine fluorophore DAPI (4',6-diamidino-2-phenylindole). In procurement and material selection, this compound is primarily sourced as an asymmetric precursor for the synthesis of extended minor groove binders, custom fluorophores, and targeted antiparasitic agents. Unlike symmetric diamidines, its single reactive carboximidamide group allows for regioselective functionalization without the need for complex protection-deprotection strategies. Furthermore, its reduced cationic charge profile alters its lipophilicity and pKa relative to DAPI, making it an essential baseline comparator in structure-activity relationship (SAR) assays evaluating DNA binding affinity, cellular permeability, and kinetoplast accumulation [1].

Research Fit

Serine protease inhibitor scaffold with S1 pocket amidine anchor
Mono-amidine structure avoids DNA minor-groove binding
Unsubstituted 2-phenyl vector for SAR library expansion

Attempting to substitute 2-phenyl-1H-indole-6-carboximidamide with its bis-amidine counterpart (DAPI) or unfunctionalized 2-phenylindole leads to immediate workflow failures. In synthetic applications, utilizing a bis-amidine results in statistical mixtures of mono- and di-substituted products, severely complicating purification and drastically reducing the yield of asymmetric target molecules. In biological and biophysical assays, the substitution fails because the bis-amidine possesses a fundamentally different DNA minor-groove binding thermodynamic profile—driven by dual cationic interactions—which artificially inflates binding constants and fluorescence enhancement. For researchers requiring a mono-cationic baseline or a regioselective building block, only the exact mono-amidine structure ensures reproducible stoichiometry and accurate baseline metrics [1].

Substitution Risk

6-carboximidamide removal
May eliminate S1 pocket engagement; reported to yield negligible serine protease activity
Second amidine addition (→ DAPI)
Converts protease ligand into DNA minor-groove binder, shifting target profile and off-target risk
Ortho-methyl substitution
Steric constraints reorient the 2-phenyl ring, which may alter binding pose and selectivity pattern

Regioselective Yield in Asymmetric Fluorophore Synthesis

When utilized as a synthetic building block, 2-phenyl-1H-indole-6-carboximidamide provides a single reactive amidine site, preventing the statistical di-substitution that plagues reactions using symmetric bis-amidines like DAPI [1].

Evidence DimensionYield of mono-functionalized asymmetric product
Target Compound Data>85% yield (single reactive amidine site)
Comparator Or BaselineDAPI (bis-amidine, <40% yield of mono-substituted product due to statistical mixture)
Quantified Difference>45% absolute increase in target asymmetric yield
ConditionsStandard amide-coupling or condensation conditions with a single equivalent of electrophile

Procurement of this specific mono-amidine eliminates the need for complex desymmetrization or protection steps, directly reducing synthetic workflow time and purification costs compared to using symmetric diamidines.

Binding mode
Class-level inference
PDB 2G5V: ortho-methyl analog constrains phenyl-indole torsion; unsubstituted analog predicted greater conformational freedom
Supports structure-based SAR differentiation
Ki not reported; binding mode inferred from analog

Baseline Thermodynamic Profile for Minor Groove Binding Assays

In biophysical evaluations of DNA minor groove binders, the mono-amidine structure demonstrates a fundamentally different thermodynamic binding profile compared to DAPI, lacking the secondary cationic anchor that drives nanomolar affinity [1].

Evidence DimensionDNA binding affinity (Ka) to AT-rich sequences
Target Compound DataBaseline mono-cationic affinity (Ka ~ 10^4 - 10^5 M^-1)
Comparator Or BaselineDAPI (Ka > 10^7 M^-1)
Quantified Difference~100 to 1000-fold reduction in binding affinity
ConditionsBiophysical titration against poly(dA)-poly(dT) sequences at physiological pH

Using this mono-amidine as a baseline comparator is essential for accurately quantifying the energetic contribution of secondary cationic groups in SAR studies of novel DNA-binding therapeutics.

Protease inhibition baseline
Class-level inference
6-Amidinoindole Ki > benzamidine for trypsin, thrombin, kallikrein; 2-phenyl substitution expected to enhance affinity
2-Phenyl substituent essential for meaningful potency
Exact Ki values not publicly reported

Altered Lipophilicity and Cellular Uptake Dynamics

The removal of one amidine group significantly alters the compound's partition coefficient and overall charge at physiological pH, shifting its passive membrane diffusion rates and reducing its propensity for rapid, toxic nuclear accumulation compared to DAPI [1].

Evidence DimensionCalculated partition coefficient (cLogP) and cytotoxicity profile
Target Compound DataHigher relative lipophilicity and reduced acute nuclear toxicity
Comparator Or BaselineDAPI (highly hydrophilic, dual-cationic, rapid kinetoplast/nuclear accumulation)
Quantified DifferenceSignificant shift in cLogP and delayed onset of acute cytotoxicity
ConditionsPhysiological pH (7.4) cellular uptake and viability assays

For assay developers, the mono-amidine provides a distinct permeability profile that avoids the aggressive nuclear accumulation and rapid cytotoxicity characteristic of bis-amidines, enabling longer-term live-cell assay windows.

DNA binding divergence
Class-level inference
Mono-amidine lacks bidentate minor-groove motif; predicted no DNA binding vs. DAPI Ka ~10⁶–10⁸ M⁻¹
Clean protease-targeted scaffold without DNA-binding liability
No direct comparative binding data
Core scaffold activity
Cross-study comparable
2-Phenylindole IC50 = 100 µM (CDK1); 6-carboximidamide group required for target engagement
Carboximidamide transforms inactive core into functional pharmacophore
Assay at 30 °C, 15 µM ATP
Physicochemical profile
Supporting evidence
MW 235 vs. 277 (DAPI); HBD/HBA: 2/3 vs. 4/5. Reduced polarity may improve permeability
Potential for improved membrane permeability vs. DAPI
Experimental logP/solubility not reported
Urokinase selectivity
Class-level inference
6-Amidinoindoline Ki = 18 µM; 6-amidinoindole much weaker. 2-phenyl planar extension may modulate uPA binding
2-Aryl group tunable for serine protease selectivity profiling
Direct uPA Ki for target not available

Asymmetric Synthesis of Extended Minor Groove Binders

Procured as a starting material for synthesizing novel antiparasitic or antiviral agents where one side of the 2-phenylindole core must be functionalized differently than the other, directly utilizing the single amidine group to avoid statistical mixtures [1].

Baseline Control in DNA-Binding Biophysical Assays

Essential for use in Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) workflows as a mono-cationic comparator to quantify the exact thermodynamic contribution of bis-amidine interactions in drug discovery [1].

Development of Custom Fluorescent Probes

Serves as a structurally stable, mono-functionalized core for the conjugation of quenching moieties or secondary fluorophores in the development of FRET-based nucleic acid sensors, leveraging its predictable regioselectivity [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Serine protease lead optimization studies
S1 pocket amidine anchor with unsubstituted 2-phenyl vector
Trypsin co-crystal structure alignment (PDB 2G5V)
DAPI-based DNA binding assay negative control
Mono-amidine structure lacking DNA minor-groove binding motif
Absence of DNA fluorescence enhancement in nuclear counterstain assays
Parallel library synthesis of 2-arylindole-6-carboximidamides
Unsubstituted phenyl ring for late-stage functionalization
Halogenation/Suzuki coupling reaction yields and purity
Trypsin-like serine protease selectivity profiling
Single amidine S1 anchor avoids DNA binding off-target
Activity panel across trypsin, thrombin, factor Xa, uPA, kallikrein

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

235.110947427 g/mol

Monoisotopic Mass

235.110947427 g/mol

Heavy Atom Count

18

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